molecular formula C13H9ClN2O3 B3863606 2-chloro-N-(2-nitrophenyl)benzamide CAS No. 7461-31-6

2-chloro-N-(2-nitrophenyl)benzamide

Cat. No.: B3863606
CAS No.: 7461-31-6
M. Wt: 276.67 g/mol
InChI Key: RHTLQTMFYJVKLY-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Aromatic Systems

The presence of two aromatic rings, a chlorophenyl group and a nitrophenyl group, introduces the complexities and reactivities associated with aromatic systems. These rings can participate in various electrophilic and nucleophilic substitution reactions, and their electronic properties are heavily influenced by the nature and position of their substituents.

Overview of Electron-Withdrawing Groups in Organic Synthesis

The functionality of 2-chloro-N-(2-nitrophenyl)benzamide is significantly dictated by the presence of strong electron-withdrawing groups: the chloro and nitro substituents. In organic synthesis, electron-withdrawing groups play a crucial role by modulating the electron density of the aromatic rings and adjacent functional groups.

The chloro group, an electronegative halogen, withdraws electron density through the inductive effect. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups, exerting its influence through both inductive and resonance effects. This significant perturbation of electron distribution can activate or deactivate the aromatic rings towards certain reactions and influence the acidity of nearby protons. For instance, the presence of a nitro group can make the N-H proton of the amide more acidic.

Structural Specificity of this compound within the Benzamide (B126) Class

The specific arrangement of substituents in this compound—a chloro group at the 2-position of the benzoyl ring and a nitro group at the 2-position of the N-phenyl ring—imparts a unique stereoelectronic profile. The ortho positioning of these bulky and electronegative groups can induce steric hindrance, influencing the dihedral angles between the aromatic rings and the central amide plane. This, in turn, can affect the extent of electronic communication between the two aromatic systems and impact the molecule's crystal packing and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTLQTMFYJVKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323818
Record name 2-chloro-N-(2-nitrophenyl)benzamide
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Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-31-6
Record name NSC404939
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Direct Amidation Reactions for 2-chloro-N-(2-nitrophenyl)benzamide Synthesis

Direct amidation strategies are the most common routes for constructing the amide linkage in this compound. These methods typically involve the reaction of an activated 2-chlorobenzoic acid derivative with 2-nitroaniline (B44862).

A well-established and direct method for synthesizing this compound is through the reaction of 2-chlorobenzoyl chloride with 2-nitroaniline. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 2-nitroaniline on the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.itnanobioletters.com The reaction typically proceeds by dissolving the amine in a suitable solvent and adding the acyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.itjpionline.org

The preparation of the requisite 2-chlorobenzoyl chloride can be achieved by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalyst like phosphorus pentachloride. google.com Another common laboratory and industrial method involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com For instance, refluxing 2-chlorobenzoic acid with thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF), yields the corresponding acyl chloride, which can then be used directly for the amidation step. nanobioletters.com

A general procedure involves dissolving 2-nitroaniline in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), followed by the addition of a base such as triethylamine (B128534) (TEA) or pyridine (B92270) to act as an acid scavenger. jpionline.orgsphinxsai.com The 2-chlorobenzoyl chloride is then added, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction, and the mixture is stirred until completion. sphinxsai.com

Reactant 1Reactant 2Reagent/BaseSolventTypical ConditionsReference
2-chlorobenzoyl chloride2-nitroanilineTriethylamine (TEA) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)0°C to room temperature, 1-16 hours fishersci.itjpionline.orgsphinxsai.com

Alternatively, this compound can be synthesized directly from 2-chlorobenzoic acid and 2-nitroaniline using coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This approach is particularly useful when dealing with less reactive amines like 2-nitroaniline, which is electron-deficient due to the withdrawing effect of the nitro group. nih.gov

Common coupling reagents fall into several classes, including carbodiimides and aminium/uronium or phosphonium (B103445) salts. fishersci.itpeptide.com

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. fishersci.itpeptide.com EDC, in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is effective for forming amide bonds. nih.gov The process involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.it The addition of HOBt minimizes side reactions and potential racemization. peptide.com A procedure for a related compound, 2-chloro-N-(4-nitrophenyl)benzamide, utilizes EDC and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. chemicalbook.com

Phosphonium and Uronium Reagents : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly efficient. peptide.com These reagents, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into an activated ester in situ, which rapidly reacts with the amine. nih.gov

A documented protocol for amide bond formation with electron-deficient amines suggests using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt for optimal results. nih.gov

Coupling Reagent SystemReactantsBase (if applicable)SolventKey FeaturesReference
EDC / HOBt / DMAP2-chlorobenzoic acid, 2-nitroanilineDIPEADCM, DMF, or ACNEffective for electron-deficient amines; minimizes side reactions. nih.govchemicalbook.com
HATU2-chlorobenzoic acid, 2-nitroanilineDIPEA or TEADMFHighly efficient with fast reaction times. nih.govpeptide.com
PyBOP2-chlorobenzoic acid, 2-nitroanilineDIPEADMF or DCMEffective for sterically hindered or complex substrates. peptide.com

The yield and purity of this compound are highly dependent on the reaction parameters. Optimization of these conditions is crucial for an efficient synthesis. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of reagents. researchgate.net

Solvent : Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly employed. nih.gov The choice of solvent can influence the solubility of reactants and the reaction rate.

Temperature : Amidation reactions using acyl chlorides are often started at low temperatures (0°C) to manage their exothermicity before being allowed to warm to room temperature. sphinxsai.com For coupling reactions, temperatures typically range from room temperature to moderate heating (e.g., 50-80°C) to drive the reaction to completion, especially with less reactive substrates. researchgate.net

Catalyst/Reagent Loading : In catalytic systems, the amount of catalyst can significantly impact the reaction rate and yield. Studies have shown that increasing the catalyst loading from 10 mol% to 20 mol% can substantially improve the yield, with further increases having a diminishing effect. researchgate.net For coupling reagents, using a slight excess (1.1 to 1.5 equivalents) of the coupling agent and base relative to the limiting reactant is a common strategy to ensure complete conversion. nih.gov

For the synthesis of the related isomer, 2-chloro-N-(4-nitrophenyl)benzamide, a yield of 60% was reported using EDC and DMAP in DCM at ambient temperature for 16 hours. chemicalbook.com Similar yields could be anticipated for the 2-nitro isomer under optimized conditions.

Synthesis of Precursors and Intermediate Compounds

The successful synthesis of the target compound relies on the availability and purity of its key precursors: 2-chlorobenzoic acid and 2-nitroaniline.

The primary carboxylic acid precursor is 2-chlorobenzoic acid . It is a white solid commonly prepared via several established routes. wikipedia.org

Oxidation of 2-chlorotoluene : A prevalent industrial and laboratory-scale method is the oxidation of 2-chlorotoluene. wikipedia.orgnbinno.com A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is typically used for this transformation. wikipedia.orgchemicalbook.com

Hydrolysis of Trichlorotoluene : An alternative synthesis involves the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com

Sandmeyer Reaction : 2-chlorobenzoic acid can also be prepared from anthranilic acid (2-aminobenzoic acid) via a Sandmeyer reaction. youtube.com This involves the diazotization of the amino group with sodium nitrite (B80452) and hydrochloric acid, followed by the introduction of a chlorine atom using a copper(I) chloride catalyst. youtube.com

Starting MaterialKey ReagentsReaction TypeReference
2-chlorotoluenePotassium permanganate (KMnO₄)Oxidation wikipedia.orgnbinno.comchemicalbook.com
Anthranilic acidNaNO₂, HCl, CuClSandmeyer Reaction youtube.com
ortho-chloro benzonitrileConcentrated HCl, WaterHydrolysis chemicalbook.com

The amine precursor required is 2-nitroaniline , an orange solid. wikipedia.org The commercial synthesis of this compound presents significant challenges due to the conditions required.

Amination of 2-nitrochlorobenzene : The primary commercial method involves the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.org This reaction is typically carried out under high temperature (170-180°C) and pressure (around 4 MPa) in an autoclave. chemicalbook.comprepchem.com The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction. chemicalbook.com

Nitration of Aniline (B41778) Derivatives : Direct nitration of aniline is generally not effective because the amino group is protonated to form anilinium, which is a meta-directing group. wikipedia.orgchempanda.com A common laboratory approach involves first protecting the amino group as an acetanilide. Nitration of acetanilide, followed by hydrolysis of the acetyl group, yields the nitroaniline isomers. However, this method produces the 2-nitro isomer in only trace amounts due to the steric hindrance of the amide group, with the 4-nitro isomer being the major product. wikipedia.org Blocking the para-position by sulfonation before nitration can increase the yield of the 2-nitro isomer. wikipedia.org

Starting MaterialKey ReagentsConditionsKey FeaturesReference
2-nitrochlorobenzeneAmmonia (aqueous)170-180°C, high pressure (autoclave)Commercial method; hazardous due to exothermic nature. wikipedia.orgchemicalbook.comprepchem.com
AcetanilideHNO₃, H₂SO₄, then H₃O⁺Nitration followed by hydrolysisLab method; low yield of the 2-nitro isomer. wikipedia.orgchempanda.com

Strategies for Derivatization and Analogue Synthesis

The core structure of this compound serves as a versatile scaffold for chemical modification. Strategies for creating derivatives and analogues primarily focus on three key areas: altering the substituents on the benzoyl ring, modifying the 2-nitrophenyl ring, and constructing more complex polycyclic systems from the benzamide (B126) core. These approaches allow for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties.

The benzoyl portion of the molecule offers multiple sites for substitution, allowing for the introduction of various functional groups to modulate electronic and steric properties. A common strategy involves the acylation of a substituted aniline with a modified benzoyl chloride. The nature and position of substituents on the benzoyl ring can significantly influence the chemical behavior and biological activity of the resulting benzamide.

Research has demonstrated the synthesis of various benzamide derivatives by starting with substituted benzoic acids. For instance, the synthesis of 2,6-dichlorobenzamide (B151250) derivatives has been accomplished by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine and isopropyl amine. researchgate.net This indicates that the single chloro-substituent in this compound can be augmented with additional halogen atoms.

Another significant modification involves the introduction of a sulfamoyl group. In one study, 2-chloro-4-nitrobenzoic acid was used as a starting material to create a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides. nih.gov This transformation involves chlorosulfonylation of the benzoic acid precursor, followed by reaction with an aniline and subsequent coupling with various amines. nih.gov These examples highlight the feasibility of introducing diverse functional groups onto the benzoyl ring to create a library of analogues.

Table 1: Examples of Modifications on the Benzoyl Moiety

Starting MaterialReagentsModification TypeResulting Derivative ClassReference
2,6-Dichlorobenzoyl chlorideEthylene diamine or Isopropyl amine, Ethanolic NaOHAdditional HalogenationDi-chlorobenzamides researchgate.net
2-Chloro-4-nitrobenzoic acid1. Chlorosulfonic acid 2. p-Chloroaniline 3. Thionyl chloride 4. Various amines/anilinesSulfamoylation and AmidationSulfamoylbenzamides nih.gov
2-(4-ethylphenoxymethyl)benzoic acid1. Thionyl chloride 2. Ammonium (B1175870) thiocyanate (B1210189) 3. Primary aromatic aminesSide-chain extension and Thiourea formationBenzoylthiourea derivatives nih.gov

The 2-nitrophenyl ring is another key site for structural variation. Modifications can range from altering the substituents on the ring to transforming the nitro group itself. These changes can dramatically affect the molecule's conformation and its potential interactions with biological targets.

A primary method for creating analogues involves using different substituted anilines in the initial amide bond formation. For example, instead of 2-nitroaniline, one could use 2-methylaniline to produce 2-chloro-N-(2-methylphenyl)benzamide. researchgate.net Similarly, the synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide demonstrates that multiple nitro groups can be present on the aniline ring. nih.gov

The nitro group is a particularly versatile functional group for further reactions. It can be reduced to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a catalyst or metal hydrides like tin(II) chloride. researchgate.net This resulting amino group can then be subjected to further derivatization, for instance, by acylation. An example is the synthesis of 2-chloro-N-(2-((2-chlorobenzoyl)amino)-4-nitrophenyl)benzamide, where an additional benzoyl group is attached via an amino linker on the nitrophenyl ring. sigmaaldrich.com Furthermore, methylation of the amide nitrogen after initial synthesis provides another route for derivatization, as seen in the preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide from 2-chloro-N-p-nitrophenylacetamide. google.com

Table 2: Examples of Modifications on the 2-Nitrophenyl Moiety

Starting MoietyReaction/ReagentModification TypeResulting Moiety/GroupReference
2-NitroanilineUse of alternative anilines (e.g., 2-methylaniline)Substituent Change2-Methylphenyl researchgate.net
Nitro group (-NO2)Reduction (e.g., SnCl2·2H2O or H2/Pd-C)Functional Group TransformationAmino group (-NH2) researchgate.net
Amide Nitrogen (-NH-)Methylating agent (e.g., Dimethyl sulfate)N-AlkylationN-Methyl amide (-N(CH3)-) google.com
Amino group (from reduced nitro)Acylation (e.g., 2-chlorobenzoyl chloride)N-AcylationN-Acylamino group sigmaaldrich.com

The benzamide linkage and its adjacent aromatic rings can participate in cyclization reactions to form more complex, rigid structures such as fused or bridged ring systems. masterorganicchemistry.comslideshare.net These transformations significantly alter the three-dimensional shape of the molecule, which can be crucial for its function.

A prominent example of forming a fused ring system is the synthesis of quinazolinone derivatives. Starting from 2-halobenzamides, a one-pot, copper-catalyzed reaction with various amines (like benzylamine (B48309) or allylamine) can lead to the formation of 2,3-disubstituted quinazolinones. researchgate.net This process involves an initial N-arylation followed by an intramolecular C-H amidation, effectively fusing a new heterocyclic ring onto the benzoyl-amide core. researchgate.net This strategy demonstrates how the inherent reactivity of the substituted benzamide can be harnessed to build intricate molecular architectures.

Another related cyclization strategy leads to the formation of 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.net While the specific precursors may differ slightly, the underlying principle of intramolecular cyclization involving the benzamide framework remains a powerful tool for generating structural diversity. These reactions highlight the potential of this compound as an intermediate for creating rigid, polycyclic compounds that lock the molecule into a specific conformation.

Table 3: Examples of Fused Ring System Formation

Starting Material ClassReaction TypeCatalyst/ReagentsResulting Ring SystemReference
2-Iodobenzamide derivativesOne-pot N-arylation and intramolecular C-H amidationCopper catalyst, BenzylaminesQuinazolinones researchgate.net
Substituted isatins and 2-bromopyridine (B144113) derivativesCopper-catalyzed C-N and C-C bond formation/cleavageCopper(II) acetate11H-pyrido[2,1-b]quinazolin-11-ones researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations that are sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For N-aryl benzamides, key vibrational modes include the N-H stretch, the amide I band (primarily C=O stretch), and the vibrations of the aromatic rings and nitro group.

In a study of the related isomer, 3-chloro-N-(2-nitrophenyl)benzamide , key FT-IR peaks were identified, which can serve as a reference for the 2-chloro isomer. nih.gov The amide N-H stretching vibration was observed at 3348 cm⁻¹. nih.gov The strong absorption band corresponding to the amide C=O stretching (Amide I band) was found at 1684 cm⁻¹. nih.gov The characteristic asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group were recorded at 1499 cm⁻¹ and 1342 cm⁻¹, respectively. nih.gov These values are typical for benzanilide (B160483) structures and indicate the presence of these key functional groups.

For more complex derivatives containing the 2-chloro-benzamide moiety, the N-H and C=O stretching frequencies have been reported in the general ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the NO₂ group in related nitro-substituted compounds appear in the ranges of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies

Functional Group Vibration Mode Frequency (cm⁻¹) for 3-chloro-N-(2-nitrophenyl)benzamide nih.gov
Amide (N-H) Stretching 3348
Carbonyl (C=O) Stretching (Amide I) 1684
Nitro (NO₂) Asymmetric Stretching 1499

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as C-C stretching in aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Investigations

NMR spectroscopy is the most powerful method for elucidating the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can map out the carbon skeleton and the chemical environment of each proton, providing definitive structural and stereochemical information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring protons. For 2-chloro-N-(2-nitrophenyl)benzamide, the spectrum is expected to show distinct regions for the amide proton and the aromatic protons.

Amide Proton (N-H): A single proton signal, typically a singlet, is expected in the downfield region, likely between δ 10.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl group. In related complex structures, this CONH proton signal has been observed in the δ 10.19–10.81 ppm range. nih.gov

Aromatic Protons: The eight protons on the two benzene (B151609) rings will appear as a series of multiplets in the aromatic region (approximately δ 7.0–8.6 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the electronic effects and relative positions of the chloro and nitro substituents. The protons on the nitrophenyl ring are generally shifted further downfield compared to those on the chlorophenyl ring due to the strong electron-withdrawing nature of the nitro group.

Table 2: Expected ¹H NMR Signals and Regions

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Amide (N-H) 10.0 - 11.0 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, signals are typically not split by adjacent carbons.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 164–169 ppm. nih.gov

Aromatic Carbons: The twelve aromatic carbons will produce a set of signals between δ 110 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-Cl and C-NO₂) and the amide linkage (C-N) would have distinct chemical shifts.

Quaternary Carbons: Carbons that are not bonded to any protons (e.g., C-Cl, C-NO₂, C-C=O, and the bridgehead carbon of the benzoyl ring) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Expected ¹³C NMR Signals and Regions

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 164 - 169
Aromatic (C-NO₂) 145 - 150
Aromatic (C-Cl) 130 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. It would be used to identify which protons are adjacent to each other on the aromatic rings, allowing for the tracing of the proton connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a definitive link between each proton and the carbon atom it is attached to, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

A detailed analysis of the fragmentation pathway of this compound under mass spectrometric conditions cannot be constructed without access to its mass spectrum. The characteristic fragments and their relative abundances are essential for elucidating the cleavage patterns of the molecule upon ionization. Similarly, a discussion of isotopic labeling studies would be purely speculative without any published research in this area for this specific compound.

X-ray Crystallography for Solid-State Structure Elucidation

The elucidation of the solid-state structure of a compound through X-ray crystallography is a precise experimental science. Without a crystallographic information file (CIF) or a dedicated crystallographic study for this compound, the following critical parameters cannot be determined:

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies presenting quantum chemical calculations for 2-chloro-N-(2-nitrophenyl)benzamide were identified. Such calculations are crucial for understanding the molecule's fundamental electronic properties.

Specific data from Density Functional Theory (DFT) calculations, which would provide the optimized geometry (bond lengths, bond angles, and dihedral angles) and predicted vibrational frequencies (IR and Raman spectra) for this compound, could not be located. For related compounds, DFT is a standard method to predict these properties, often using functionals like B3LYP with basis sets such as 6-311++G(d,p). However, no such data table for the title compound is available.

An analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available in the reviewed literature. FMO analysis is critical for predicting the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of molecular stability. Without specific calculations, a data table of these values cannot be provided.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are valuable visual tools that illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for understanding intermolecular interactions.

There are no published calculations for the energy band gap and other global chemical reactivity indices (e.g., electronegativity, chemical hardness, and softness) for this compound. These parameters are derived from the HOMO and LUMO energies and provide quantitative measures of the molecule's reactivity and stability.

Conformational Analysis and Potential Energy Surfaces

No studies on the conformational analysis or potential energy surface (PES) of this compound were found. Such an analysis would involve calculating the energy of the molecule as a function of the rotation around its flexible bonds (e.g., the amide bond and the bonds connecting the phenyl rings to the amide group) to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions (in silico)

There is no available research detailing in silico molecular dynamics (MD) simulations of this compound interacting with any specific protein target. MD simulations are used to study the dynamic behavior of a ligand within a protein's binding site, providing insights into binding stability, conformational changes, and key intermolecular interactions over time. While MD studies have been performed on more complex benzamide (B126) derivatives, none were found for this specific compound.

Stability of Ligand-Protein Complexes

The stability of a complex formed between a ligand, such as this compound, and a target protein is a key indicator of the ligand's potential efficacy. Molecular dynamics (MD) simulations are a primary tool used to assess this stability. By simulating the motion of atoms over time, researchers can observe the persistence of the ligand in the protein's binding pocket and the conformational changes in both molecules. A stable complex is generally characterized by minimal significant fluctuations and the maintenance of key intermolecular interactions throughout the simulation.

Root Mean Square Deviation (RMSD) Analysis

A critical metric derived from MD simulations is the Root Mean Square Deviation (RMSD). RMSD quantifies the average distance between the atoms of a superimposed molecule at a specific time point and a reference structure (typically the initial docked pose). In the context of a ligand-protein complex, a low and stable RMSD value for the ligand indicates that it remains in a consistent and stable conformation within the binding site. Conversely, a high or fluctuating RMSD suggests instability and potential dissociation from the target. For related benzamide derivatives, RMSD analyses have been crucial in confirming the stability of the most active compounds within the binding sites of their respective target proteins. nih.gov

Molecular Docking Studies for Target Binding Prediction (in silico, non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for further investigation.

Binding Affinity and Docking Scores

Docking algorithms calculate a "docking score," which is an estimation of the binding affinity between the ligand and the protein. This score is typically expressed in units of energy (e.g., kcal/mol), with more negative values indicating a stronger predicted binding affinity. For various series of N-(alkyl/aryl)-benzamide derivatives, docking studies have reported reasonable docking scores, for instance, ranging from -8.0 to -11.1 kcal/mol against enzymes like α-glucosidase and α-amylase, suggesting favorable binding.

Table 1: Illustrative Docking Scores of Related Benzamide Compounds

Compound SeriesTarget EnzymeDocking Score Range (kcal/mol)
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-glucosidase-8.0 to -10.2
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-amylase-8.3 to -11.1

This table is for illustrative purposes and shows data for related compounds, not this compound.

Identification of Key Binding Interactions (Hydrogen Bonds, Hydrophobic, Electrostatic)

Beyond a simple score, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding.

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. They are often vital for anchoring a ligand in the correct orientation within the binding site.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, often involving aromatic rings or alkyl chains. These interactions are a major driving force for binding.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

In studies of similar benzamide compounds, docking simulations have successfully identified these key interactions with active site residues of target proteins, providing a rationale for their observed biological activity. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution Reactions of Halogen and Nitro Groups

The electron-withdrawing nature of the nitro group and the chloro substituent on the aromatic rings of 2-chloro-N-(2-nitrophenyl)benzamide renders the molecule susceptible to nucleophilic aromatic substitution (SNA_r) reactions. These reactions are fundamental to modifying the core structure and introducing new functionalities.

The presence of a nitro group, particularly in the ortho or para position relative to a leaving group, significantly activates the aromatic ring towards nucleophilic attack. youtube.comlibretexts.org This is due to the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com In the case of this compound, the nitro group is ortho to the amide linkage on one ring, and the chlorine atom is a potential leaving group on the other.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on similar structures are well-established. For instance, the reaction of chloro- and nitro-substituted benzenes with various nucleophiles, such as amines and alkoxides, has been widely studied. researchgate.net These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring, forming the Meisenheimer complex, followed by the elimination of the leaving group. youtube.com The reactivity of such systems is influenced by factors like the nature of the solvent and the presence of base catalysts. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group in this compound is readily reducible to an amino group, a transformation that dramatically alters the electronic properties and reactivity of the molecule. This reduction is a crucial step in the synthesis of various derivatives, including fused heterocyclic systems.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com While effective, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halides to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Combinations of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic and effective reagents for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups to amines and can be used in the presence of other reducible functionalities. commonorganicchemistry.com

In some biological systems, the reduction of nitroaromatic compounds can proceed through a hydroxylamino intermediate. For example, the bacterium Ralstonia eutropha JMP134 can reduce 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol. nih.gov This chemoselective reduction is catalyzed by a nitroreductase and represents a unique pathway that stops at the hydroxylamine (B1172632) stage rather than proceeding to the amine. nih.gov

Hydrolysis and Transamidation Reactions of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis, a reaction that breaks the molecule into its constituent carboxylic acid and amine components. This process can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the amide with a dilute acid, such as hydrochloric acid. The reaction proceeds through protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com The final products are the corresponding carboxylic acid and the protonated amine (an ammonium (B1175870) salt). libretexts.orgyoutube.com

Alkaline hydrolysis is achieved by heating the amide with a base, such as sodium hydroxide (B78521) solution. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This reaction yields the carboxylate salt and the free amine. libretexts.org The rate of alkaline hydrolysis can be influenced by the reaction temperature and the concentration of the base. arkat-usa.org

Transamidation, the reaction of an amide with an amine to form a new amide, is another potential transformation of the amide linkage, though less commonly discussed for this specific compound in the provided context.

Photochemical Transformations and Reaction Pathways

The presence of nitroaromatic and chloroaromatic moieties in this compound suggests a rich potential for photochemical reactivity.

Photoinduced Rearrangements

Nitrobenzyl compounds are known to undergo photochemical rearrangements. A well-known example is the photoisomerization of 2-nitrobenzyl compounds to 2-nitroso species upon irradiation. rsc.org For instance, irradiation of 2-nitrobenzyl alcohol leads to the formation of 2-nitrosobenzaldehyde. rsc.org This transformation is thought to proceed through an initial aci-nitro intermediate. rsc.org While not specifically documented for this compound, similar photoinduced rearrangements involving the nitro group could be anticipated.

Photolytic Degradation Pathways

The photolytic degradation of chloroaromatic and nitroaromatic compounds is an area of significant environmental and chemical interest. The pathways of degradation can be complex, often involving reductive and oxidative processes. The specific photolytic degradation pathways of this compound would likely involve cleavage of the C-Cl bond, reduction of the nitro group, and potentially cleavage of the amide bond, leading to a variety of smaller molecules.

Cyclization Reactions Leading to Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic compounds. The strategic placement of the reactive functional groups allows for intramolecular reactions to form new rings.

A key transformation is the reduction of the nitro group to an amine, followed by an intramolecular cyclization. This strategy is widely used in the synthesis of various nitrogen-containing heterocycles. For example, the synthesis of quinazolinones can be achieved from 2-halobenzamide derivatives and amines through copper-catalyzed reactions involving C-N bond formation. researchgate.net

Furthermore, the general principle of using ortho-substituted anilines, which can be derived from the reduction of the corresponding nitro compounds, is a cornerstone of heterocyclic synthesis. For instance, the Fischer indole (B1671886) synthesis, a reliable method for preparing substituted indoles, utilizes the reaction of an arylhydrazine with an aldehyde or ketone. nou.edu.ng While not a direct cyclization of this compound, the amino derivative obtained from its reduction could serve as a starting material for similar cyclization strategies to access a variety of fused heterocyclic systems. organic-chemistry.orgmdpi.com

The following table summarizes the key reactive sites and potential transformations of this compound:

Functional GroupReactive SiteType of ReactionPotential Products
Chloro-substituted benzoyl ringChlorine atomNucleophilic Aromatic SubstitutionDerivatives with new substituents
Nitro-substituted aniline (B41778) ringNitro groupReduction2-chloro-N-(2-aminophenyl)benzamide
Amide linkageCarbonyl carbonHydrolysis (acidic or basic)2-chlorobenzoic acid and 2-nitroaniline (B44862)
Entire MoleculeMultiple sitesPhotochemical Rearrangement/DegradationNitroso compounds, smaller fragments
Reduced form (amino derivative)Amino and amide groupsIntramolecular CyclizationFused heterocyclic compounds (e.g., quinazolinones)

Structure Reactivity Relationships and Mechanistic Structure Activity Correlations Non Clinical Focus

Influence of Substituent Position and Electronic Nature on Chemical Reactivity

The chemical reactivity of 2-chloro-N-(2-nitrophenyl)benzamide is governed by its constituent functional groups: the amide linker, the 2-chloro substituted benzoyl ring, and the 2-nitro substituted aniline (B41778) ring.

2-Chloro Benzoyl Ring: The chlorine atom is an electron-withdrawing group, which activates the carbonyl carbon of the amide, making it more susceptible to nucleophilic attack under certain conditions. As an ortho, para-director, it influences the positions of any further electrophilic substitution on its ring, though the primary reactivity lies in potential nucleophilic aromatic substitution of the chlorine itself under harsh conditions.

2-Nitro Phenyl Ring: The nitro group is strongly electron-withdrawing, significantly reducing the electron density of the phenyl ring it is attached to. This deactivation makes the ring less susceptible to electrophilic substitution. A key reactive site is the nitro group itself, which can be chemically reduced to an amino group (-NH2). This transformation dramatically alters the electronic properties of the ring and provides a new site for further chemical derivatization.

Rational Design Principles for Derivatization Based on Structural and Computational Insights

The core structure of this compound serves as a valuable starting point for designing new molecules with tailored properties. Rational design principles leverage an understanding of its structure and computational modeling to guide the synthesis of derivatives with enhanced target affinity.

Modification of Phenyl Ring Substituents: A primary strategy involves synthesizing a series of analogues with different substituents on one or both aromatic rings. This allows for a systematic exploration of structure-activity relationships (SAR). For instance, introducing various electron-donating or electron-withdrawing groups at different positions can probe the electronic and steric requirements of a biological target. nih.gov

Functionalization via the Nitro Group: The nitro group is a key handle for derivatization. Its reduction to a primary amine yields a nucleophilic site that can be readily acylated, alkylated, or used to form Schiff bases or sulfonamides, vastly expanding the chemical space accessible from the parent compound. arabjchem.org

Computational Guidance: Molecular docking and molecular dynamics simulations are powerful tools in the rational design process. nih.govnih.govnih.gov By modeling how the parent compound and its virtual derivatives fit into the active site of a target enzyme, researchers can predict which modifications are likely to improve binding affinity. These computational insights can prioritize the synthesis of compounds that show favorable interactions, such as forming additional hydrogen bonds or enhancing hydrophobic contacts, thereby streamlining the discovery process. nih.govnih.gov

Mechanistic Insights into In Vitro Biological Target Engagement (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays, without clinical implications)

Benzamide (B126) derivatives are recognized for their ability to inhibit various enzymes. nanobioletters.compjps.pknih.gov Among the key targets for compounds with similar structures are the digestive enzymes α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov Inhibition of these enzymes can modulate glucose absorption.

The biological efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%. Structure-activity relationship (SAR) studies on a series of related N-aryl benzamide derivatives have shown a clear correlation between the nature of the substituents and their inhibitory potency against α-glucosidase and α-amylase.

Research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the 2-chloro-N-(aryl)benzamide core, provides significant insight. nih.gov The study found that a combination of electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the N-phenyl ring could strongly enhance inhibitory activity against both enzymes. nih.gov

The derivative from this series containing the 2-nitrophenyl group, 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-(2-nitrophenyl)benzamide, demonstrated moderate inhibitory activity, highlighting the influence of this specific substitution pattern. nih.gov The table below, adapted from the study, illustrates the SAR for a selection of these compounds against α-glucosidase and α-amylase.

Compound (Substituent on N-phenyl ring)α-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
H (unsubstituted)75.30 ± 1.25145.24 ± 2.60
2-NO₂50.18 ± 0.9490.15 ± 1.95
4-NO₂42.15 ± 0.9085.40 ± 1.80
2-CH₃-5-NO₂10.75 ± 0.5225.60 ± 0.74
4-Cl65.40 ± 1.10120.35 ± 2.20
Acarbose (Standard)39.48 ± 0.8045.80 ± 0.92

Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives. nih.gov Note: The core structure in the study contains additional substitutions compared to this compound.

Molecular docking studies have provided a window into how these benzamide derivatives interact with the active sites of enzymes like α-glucosidase and α-amylase at an atomic level. nih.govnih.gov The binding is typically stabilized by a network of non-covalent interactions.

For the related, highly active compound N-(2-methyl-5-nitrophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide, docking studies revealed key interactions within the α-amylase active site. nih.gov The nitro group on the N-phenyl ring was shown to form hydrogen bonds with the amino acid residue His232. nih.gov Simultaneously, the carbonyl oxygen of the amide bridge engaged in hydrogen bonding with residues like Gln63, while the phenyl rings participated in hydrophobic interactions with residues such as Tyr62 and Trp59. nih.gov

Based on these findings, it can be inferred that this compound would engage in similar interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The oxygen atoms of the 2-nitro group are also potent hydrogen bond acceptors, likely interacting with histidine or other suitable residues in an enzyme's active site. nih.gov

Hydrophobic and Halogen Interactions: The two phenyl rings provide surfaces for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine). The 2-chloro substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

These molecular interactions anchor the inhibitor within the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic function.

Applications in Chemical Science Excluding Clinical/toxicological

Role as a Synthetic Intermediate for Advanced Organic Compounds

The strategic placement of reactive sites on the 2-chloro-N-(2-nitrophenyl)benzamide molecule makes it a valuable precursor for the synthesis of a range of advanced organic compounds. The presence of the chloro and nitro groups, along with the amide functionality, allows for a variety of chemical transformations, paving the way for the construction of intricate molecular architectures.

Precursor for Dyes and Pigments

While direct synthesis of dyes from this compound is not extensively documented in readily available literature, its structural motifs are found in precursors for azo dyes. For instance, related benzamide (B126) structures are utilized in the synthesis of azo dyes. sielc.comsphinxsai.com The general synthetic route for azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable nucleophilic partner, often a phenol (B47542) or another aromatic amine. sphinxsai.com The 2-nitrophenyl moiety of the title compound could, after reduction of the nitro group to an amine, serve as the diazonium component. Subsequent coupling with various aromatic compounds would lead to the formation of a diverse array of azo dyes. The specific shades and properties of the resulting dyes would be influenced by the nature of the coupling component and any further modifications to the benzoyl portion of the molecule.

Building Block for Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds. The amide linkage, in conjunction with the ortho-nitro group on the phenyl ring, can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, reductive cyclization of the nitro group and the amide carbonyl could potentially lead to the formation of benzimidazole (B57391) derivatives. Furthermore, the chloro-substituted benzoyl ring provides an additional site for modification, enabling the introduction of other functional groups or the construction of fused ring systems. The synthesis of various benzamide derivatives often involves the reaction of a substituted benzoic acid with an appropriate amine. chemicalbook.comnanobioletters.com

Potential in Agrochemical Research (e.g., Photosynthesis Inhibition in plants, without safety/toxicity)

Research into the biological activities of benzamide derivatives has extended into the agrochemical field. Certain N-phenylbenzamide structures have been investigated for their potential as herbicides, specifically through the inhibition of photosynthesis. A study on related compounds, 1-[(2-chlorophenyl)carbamoyl]- and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, demonstrated their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.govnih.gov These compounds were found to act as inhibitors of Photosystem II (PS II). nih.govnih.gov Although the PET-inhibiting activity of the tested compounds was relatively low, the research provides a basis for structure-activity relationship studies. nih.gov The inhibitory activity is influenced by the nature of the substituents on the aromatic rings and the alkyl chain length of the carbamate (B1207046) group. researchgate.net

Compound SeriesRange of IC50 Values (mmol/L)Most Active Compound Example
1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates0.08 - (not specified)1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate (IC50 = 80 µM) nih.gov
1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates0.233 - 0.4871-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate researchgate.net

Utilization in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. routledge.com The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O, NO2), as well as potential for halogen bonding (C-Cl) and π-π stacking interactions, makes it a candidate for studies in this area.

The isomeric compound, 2-chloro-N-(2-nitrophenyl)nicotinamide, demonstrates how subtle changes in molecular structure can lead to different supramolecular assemblies. In this case, molecules are linked by C-H···O hydrogen bonds to form chains of fused rings. nih.gov The study of such interactions is crucial for understanding and predicting the packing of molecules in crystals, which in turn influences the material's physical properties. The ability to control these interactions is a key goal in the rational design of new materials. amercrystalassn.orgnwhitegroup.com

Contribution to Functional Materials Development (e.g., non-linear optics)

Functional materials are designed to possess specific properties that enable them to perform a particular function. Organic molecules with extended π-conjugated systems and significant charge-transfer character are often investigated for their non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in technologies such as optical switching and frequency conversion. jhuapl.edu

Analytical Methodologies in Research Settings

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the separation of "2-chloro-N-(2-nitrophenyl)benzamide" from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of "this compound." A typical setup involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

Detailed Research Findings: In a representative HPLC method for a structurally similar benzamide (B126) derivative, a C18 column is used with an isocratic mobile phase. Current time information in Bangalore, IN. For "this compound," a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic acid modifier would likely provide good separation. The addition of formic acid helps to ensure sharp peaks by controlling the ionization of the analyte. Current time information in Bangalore, IN. Detection is typically achieved using a UV detector, as the aromatic rings and the nitro group in the molecule are strong chromophores.

A hypothetical HPLC method for the purity assessment of "this compound" is detailed in the table below.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Retention Time ~ 6.5 min
LOD ~ 5 ng/mL
LOQ ~ 15 ng/mL
This table is a hypothetical representation based on methods for similar compounds. Current time information in Bangalore, IN.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of the synthesis of "this compound". By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.

Detailed Research Findings: In the synthesis of related benzamide derivatives, TLC is used to determine the completion of the reaction. A common mobile phase for such compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The spots are typically visualized under UV light, where the aromatic nature of the compounds allows for easy detection. The Rf (retention factor) value of the product will differ from that of the starting materials, indicating the progress of the reaction.

A representative TLC system for monitoring the synthesis of "this compound" is outlined below.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)
Visualization UV lamp (254 nm)
Hypothetical Rf (Product) 0.45
Hypothetical Rf (Starting Material) 0.65 (2-chlorobenzoyl chloride), 0.30 (2-nitroaniline)
This table is a hypothetical representation based on methods for similar compounds.

Quantitative Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are vital for elucidating the structure of "this compound" and for conducting mechanistic studies of its reactions. UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of "this compound" in solution. The Beer-Lambert law provides the basis for this quantification, relating the absorbance of a solution to the concentration of the analyte.

Detailed Research Findings: The electronic spectrum of "this compound" is expected to show characteristic absorption bands arising from π→π* transitions in the aromatic rings and n→π* transitions associated with the nitro and carbonyl groups. Changes in the UV-Vis spectrum upon addition of other reagents can be monitored to study reaction kinetics or binding events. For example, in studies of metal complexation with similar molecules, shifts in the absorption maxima are indicative of binding.

Below are the expected UV-Visible absorption maxima for "this compound" in a polar solvent like ethanol.

Wavelength (λmax)Electronic TransitionMolar Absorptivity (ε) (L mol-1 cm-1)
~ 250 nmπ→π* (Benzoyl ring)~ 15,000
~ 320 nmn→π* (Nitro group)~ 8,000
This table is a hypothetical representation based on the spectral data of similar aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1H and 13C) is the most powerful tool for the structural elucidation of "this compound". It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Detailed Research Findings: In the 1H NMR spectrum of a related benzamide, the amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum. The 13C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. For mechanistic studies, NMR can be used to track the formation of intermediates and products in real-time.

The following table presents the predicted 1H and 13C NMR chemical shifts for "this compound" in a solvent such as DMSO-d6.

AtomPredicted 1H Chemical Shift (δ, ppm)Predicted 13C Chemical Shift (δ, ppm)
C=O-~165
N-H~10.5 (s, 1H)-
Aromatic-H7.4 - 8.2 (m, 8H)120 - 148
This table is a hypothetical representation based on the spectral data of similar benzamide derivatives.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing "this compound". Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying "this compound" and its metabolites or degradation products in complex matrices.

Detailed Research Findings: In the analysis of related pharmaceutical compounds, LC-MS is used to identify impurities and degradation products at very low levels. An electrospray ionization (ESI) source is commonly used to generate ions from the eluting compounds, which are then analyzed by the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound, and fragmentation patterns can be used for structural confirmation.

A typical LC-MS analysis of a reaction mixture containing "this compound" might yield the following data.

CompoundRetention Time (min)[M+H]+ (m/z)Key Fragment Ions (m/z)
2-nitroaniline (B44862)3.1139.093.0, 65.1
2-chlorobenzoic acid4.5157.0139.0, 111.0
This compound 6.5 277.0 139.0, 122.0
This table is a hypothetical representation based on the principles of LC-MS and the structures of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities that may be present in a sample of "this compound," GC-MS is a highly effective analytical technique. It separates compounds in the gas phase and provides mass spectra for their identification.

Detailed Research Findings: GC-MS has been successfully employed for the analysis of isomeric impurities in similar aromatic compounds. Electron ionization (EI) is a common ionization technique in GC-MS, which produces characteristic fragmentation patterns that can be used to differentiate between isomers. The analysis of a crude reaction mixture by GC-MS could reveal the presence of side-products that are not easily detected by other methods.

The table below illustrates potential findings from a GC-MS analysis for impurities in a "this compound" sample.

ImpurityRetention Time (min)Molecular Ion (m/z)Characteristic Fragments (m/z)
Dichlorobenzene5.2146111, 75
Chloronitrobenzene7.8157111, 75
Isomeric Impurity9.5276139, 121
This table is a hypothetical representation based on the principles of GC-MS and potential side-reactions.

Future Research Directions and Perspectives

Exploration of Green Chemistry Routes for Synthesis

The traditional synthesis of benzanilides, often involving the Schotten-Baumann reaction between a benzoyl chloride and an aniline (B41778), utilizes reagents and solvents that present environmental and safety challenges. uomustansiriyah.edu.iq A significant future direction for 2-chloro-N-(2-nitrophenyl)benzamide is the development of synthesis routes guided by the principles of green chemistry, focusing on minimizing waste and avoiding hazardous substances. ijirset.com

перспективні напрямки досліджень включають:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and often increases product yields. researchgate.netarkat-usa.org Future studies could optimize microwave-assisted coupling of 2-chlorobenzoyl chloride and 2-nitroaniline (B44862), potentially under solvent-free conditions, to create a more efficient and environmentally benign process. tandfonline.comnih.gov The hydrolysis of benzamides has also been shown to be accelerated by microwave irradiation, suggesting the broader applicability of this technology to reactions involving this scaffold. youtube.com

Solvent-Free and Mechanochemical Methods : A major source of waste in chemical synthesis is the use of organic solvents. tandfonline.com Research into solvent-free synthesis of amides, using techniques like direct heating of reactants with a catalyst or mechanochemical activation via ball milling, represents a promising green alternative. semanticscholar.orgnih.gov Mechanochemistry, performed in the solid state, can lead to accelerated reactions and altered selectivity, opening new synthetic possibilities. nih.gov Applying these solvent-free approaches to the synthesis of this compound could significantly improve the "greenness" of its production. nih.govdigitellinc.com

Alternative Reagents and Catalysts : Replacing hazardous reagents is a core tenet of green chemistry. Future work could focus on avoiding the use of thionyl chloride (for creating the acid chloride) by employing direct amidation methods. Catalysts like boric acid or iron(III) chloride have been shown to facilitate amide bond formation directly from carboxylic acids or esters, respectively, often under solvent-free conditions. semanticscholar.orgmdpi.com

The following table summarizes potential green synthesis strategies for investigation.

Interactive Data Table: Green Synthesis Strategies
Strategy Key Advantage Relevant Findings Potential Application for this compound
Microwave-Assisted Synthesis Rapid reaction times, higher yields Effective for benzanilides and other amides. researchgate.netarkat-usa.orgnih.gov Optimized, rapid coupling of 2-chlorobenzoic acid derivatives and 2-nitroaniline.
Solvent-Free Synthesis Reduced waste, simplified purification Achieved using catalysts like boric acid or methoxysilanes. semanticscholar.orgnih.gov Direct reaction of starting materials in the absence of volatile organic solvents.
Mechanochemistry High efficiency, novel reactivity Ball milling can drive amide formation from esters. nih.gov Solid-state synthesis from 2-chlorobenzoic acid esters and 2-nitroaniline derivatives.
Greener Catalysts Avoidance of hazardous reagents Iron(III) chloride catalyzes direct amidation of esters. mdpi.com Catalytic synthesis directly from 2-chlorobenzoic acid and 2-nitroaniline, bypassing the acid chloride intermediate.

Development of Novel Catalytic Transformations

Catalysis is central to modern organic synthesis, offering pathways to new molecules and improved reaction efficiency. For this compound, future research into novel catalytic transformations could unlock new derivatives and synthetic routes.

Key areas for exploration include:

Heterogeneous Catalysis : The use of recyclable, heterogeneous catalysts aligns with green chemistry principles. A palladium-doped clay catalyst has been successfully used for the microwave-assisted, solvent-free synthesis of benzanilides. researchgate.nettandfonline.com This catalyst is easily separated and can be reused multiple times with minimal loss of activity. Future work could adapt such catalysts for the synthesis of this compound, simplifying product purification and improving process sustainability.

Bifunctional and Noble Metal Catalysis : Advanced catalysts can enable entirely new reactions. For instance, a bifunctional Au/DNA catalyst has been reported for the synthesis of amides from alcohols and azides. rsc.org Applying such novel catalytic systems could provide alternative synthetic entries to the this compound scaffold from different starting materials.

Catalytic C-H Functionalization : A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Research has shown that ruthenium(II) and palladium(II) catalysts can achieve regioselective C(sp²)–H hydroxylation on benzanilide (B160483) scaffolds. rsc.orgnih.gov This powerful strategy allows for the late-stage modification of the core structure. Future research could investigate the directed C-H functionalization of this compound to introduce new functional groups at specific positions on either aromatic ring, rapidly generating a library of novel derivatives. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental work and saving resources. Future research on this compound will undoubtedly leverage these methods.

Density Functional Theory (DFT) : DFT calculations are widely used to predict the geometric and electronic structure of molecules. nih.gov For this compound, DFT can be used to determine optimized molecular geometry, bond lengths, and angles. It can also calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net Furthermore, DFT can simulate spectroscopic data (e.g., NMR spectra) to aid in structural characterization and investigate weak intermolecular interactions that govern crystal packing. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of a molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as a biological target or a solvent. rsc.org For derivatives of this compound with potential biological activity, MD simulations can be used to study the stability of a ligand-protein complex, revealing key interactions and guiding the design of more potent analogues. rsc.orgnih.gov

The table below outlines the applications of these computational methods.

Interactive Data Table: Computational Modeling Applications
Modeling Technique Predicted Properties Research Application
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO), spectroscopic signatures, local reactivity. nih.govresearchgate.net Predicting reactive sites, understanding stability, aiding in structural confirmation, guiding synthetic modifications. researchgate.net
Molecular Dynamics (MD) Conformational changes, binding stability with targets, interaction mechanisms. rsc.org Elucidating mechanisms of action for bioactive derivatives, assessing the stability of molecule-protein complexes.

Integration with High-Throughput Screening for New Chemical Space Exploration

To unlock the full potential of the this compound scaffold, its structure can be used as a starting point for creating large libraries of related molecules for biological or materials screening.

Diversity-Oriented and Combinatorial Synthesis : Using the core structure of this compound, a diversity-oriented synthesis (DOS) approach can be employed to rapidly generate a focused library of analogues. nih.gov By systematically varying the substituents on both aromatic rings, a wide region of "chemical space" can be explored. This involves combinatorial chemistry, where building blocks are mixed and matched to produce a large number of different compounds at once. researchgate.netnih.gov

High-Throughput Screening (HTS) : Once a compound library is created, it can be rapidly tested for activity against various biological targets using HTS. nih.govmdpi.com HTS platforms use automation and miniaturization to perform millions of biochemical or cellular assays in a short period, making it possible to screen vast libraries for "hits"—compounds that show a desired biological effect. eco-vector.comupenn.edu Journals such as Combinatorial Chemistry & High Throughput Screening are dedicated to this field of research. benthamscience.comwikipedia.org

Virtual Screening (VS) : Complementing physical screening, virtual screening uses computational methods to evaluate large compound libraries in silico. nih.govresearchgate.net Structure-based virtual screening (SBVS) docks library compounds into the 3D structure of a biological target to predict binding affinity. nih.gov Ligand-based virtual screening (LBVS) searches for molecules that are similar to known active compounds. These methods can prioritize a smaller, more manageable number of compounds for synthesis and physical screening, saving significant time and resources. acs.orgsci-hub.box The creation of virtual combinatorial libraries from the this compound template is a key future step in discovering new leads for drug development. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-nitrophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-nitroaniline under nucleophilic acyl substitution. A two-step protocol is recommended:

Acylation : React 2-nitroaniline with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with pyridine as a base at 0–5°C for 1–2 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
Critical Parameters :

  • Temperature control (<10°C) minimizes nitro group reduction side reactions.
  • Use of dry solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of the acyl chloride.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyridine/DCM, 0–5°C7292
2Column chromatography6898

Q. How can spectroscopic methods (NMR, IR, XRD) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Aromatic protons: δ 7.2–8.5 ppm (multiplet integrating for 8H).
    • Amide NH: δ 10.2–10.5 ppm (singlet, exchangeable with D₂O) .
  • IR : Stretching vibrations at ~1660 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • XRD : Monoclinic crystal system (P2₁/c) with intermolecular N–H···O hydrogen bonding between amide and nitro groups .

Q. What solvent systems are optimal for solubility studies of this compound, and how does pH affect stability?

Methodological Answer:

  • Solubility :
    • High solubility in DMSO (>50 mg/mL) and moderate in DCM (~20 mg/mL).
    • Poor solubility in water (<0.1 mg/mL) necessitates surfactant use (e.g., Tween-80) for biological assays .
  • pH Stability :
    • Stable at pH 4–7 (24-hour incubation, HPLC retention time unchanged).
    • Degrades at pH >10 (amide hydrolysis observed via LC-MS) .

Advanced Research Questions

Q. How can substituent effects (e.g., nitro vs. methoxy groups) on the phenyl ring modulate biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like kinase enzymes (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for methoxy analogs) .
    • Chlorine at the 2-position sterically hinders rotation, stabilizing planar conformations critical for π-π stacking in enzyme active sites .
      Experimental Design :
  • Synthesize analogs with substituents at varying positions (meta/para).
  • Compare inhibitory activity using enzyme kinetics (e.g., fluorescence polarization assays).

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

  • Case Study : A corrigendum in Acta Crystallographica highlighted misassignment of nitro group positions in a related benzamide derivative. Corrected data showed C–N–O angles of 117.5° vs. originally reported 124.2°, impacting molecular docking accuracy .
  • Resolution Protocol :
    • Validate unit cell parameters with single-crystal XRD (resolution ≤ 0.8 Å).
    • Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify discrepancies .

Q. What strategies mitigate decomposition during long-term stability studies under oxidative conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose compound to 40°C/75% RH for 4 weeks.
    • Degradation products include 2-chlorobenzoic acid (via amide hydrolysis) and 2-nitroaniline (HPLC-MS detection) .
  • Preventive Measures :
    • Lyophilization with cryoprotectants (trehalose) reduces hydrolysis.
    • Antioxidants (0.1% BHT) suppress nitro group reduction .

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina.
    • Key interactions: Chlorine forms halogen bonds with Thr766 (ΔG = -9.2 kcal/mol) .
  • Pharmacophore Modeling :
    • Essential features: Amide (H-bond acceptor), nitro (H-bond donor), and chloro (hydrophobic) groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.